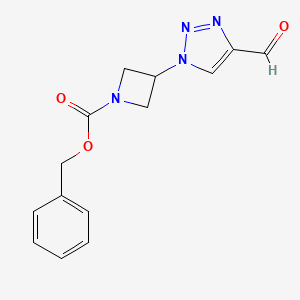
benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Overview
Description
“Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate” is a chemical compound. It’s part of a larger family of compounds known as 1,2,3-triazoles . These compounds have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR and MS analysis . For example, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the IR, 1H-NMR, and 13C NMR spectra of similar compounds have been reported .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including derivatives like the one mentioned, are known for their presence in several medicinal compounds. They are structurally similar to amide bonds and can mimic either E or Z amide bonds, which makes them valuable in drug design . For instance, they are part of anticonvulsant drugs like Rufinamide and antibiotics such as cefatrizine . The benzyl triazole derivative could potentially be explored for similar applications in creating new pharmaceuticals.
Organic Synthesis
The triazole ring is a versatile moiety in organic synthesis. It can serve as a stable intermediate in the synthesis of more complex molecules. The stability of triazoles under various conditions makes them suitable for use in multi-step synthetic processes .
Polymer Chemistry
In polymer chemistry, triazoles can be used to modify the properties of polymers. Their ability to engage in hydrogen bonding and their aromatic character can be exploited to enhance the thermal stability and mechanical strength of polymer materials .
Supramolecular Chemistry
The strong dipole moment and hydrogen bonding ability of triazoles allow them to form supramolecular structures. These structures are useful in the development of molecular recognition systems, sensors, and self-assembling materials .
Bioconjugation and Chemical Biology
Triazoles can be used in bioconjugation to attach various biomolecules to one another or to other molecular entities. This application is crucial in chemical biology for studying biological processes and for developing diagnostic tools .
Fluorescent Imaging
The triazole core can be incorporated into fluorescent probes for imaging purposes. Its incorporation into molecules used in fluorescent imaging can improve the stability and specificity of these probes, which is essential for visualizing biological systems .
Mechanism of Action
Target of Action
The primary targets of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Compounds containing the 1,2,3-triazole moiety are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They can act as hydrogen bond acceptors and donors, simultaneously , thereby offering various types of binding to the target enzyme .
Mode of Action
The exact mode of action of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate It is known that 1,2,3-triazoles can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
The specific biochemical pathways affected by Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Compounds containing the 1,2,3-triazole moiety have been found to show various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate It is known that 1,2,3-triazoles are chemically and biologically stable , which may influence their bioavailability.
Result of Action
The specific molecular and cellular effects of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Compounds containing the 1,2,3-triazole moiety have been found to show various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate It is known that 1,2,3-triazoles are chemically and biologically stable , suggesting that they may be resistant to various environmental factors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-9-12-6-18(16-15-12)13-7-17(8-13)14(20)21-10-11-4-2-1-3-5-11/h1-6,9,13H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYQRKFETOKURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)
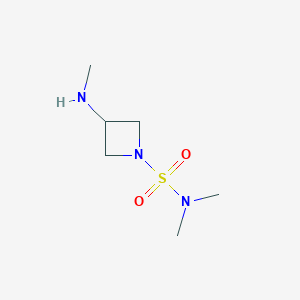
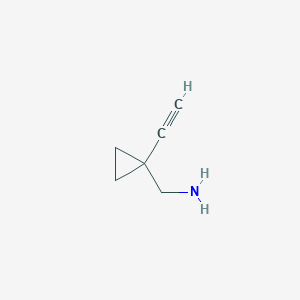
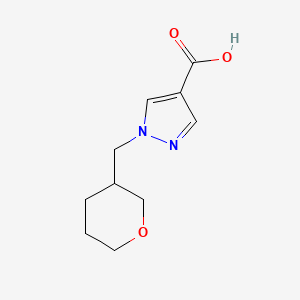
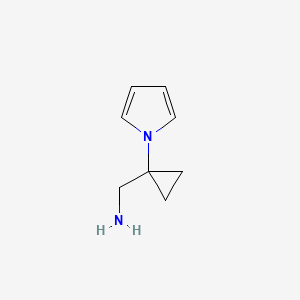
![N-methyl-1-(spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1480505.png)
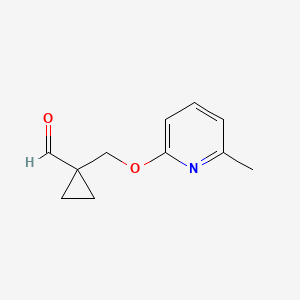
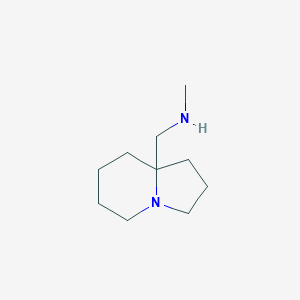

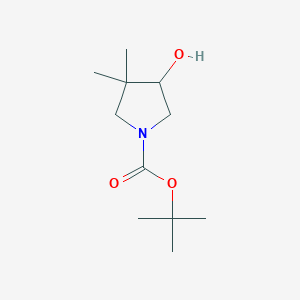
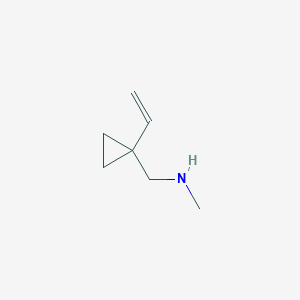
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1480515.png)
![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)
